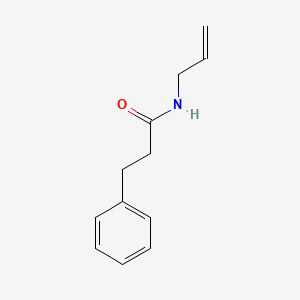
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that is used in various applications, including medicinal and biological research. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied.
Mécanisme D'action
The mechanism of action of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate involves binding to specific target proteins. The compound interacts with the target protein through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The binding of the compound to the target protein leads to changes in the protein's conformation, which affects its function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the target protein. The compound has been shown to inhibit the activity of various enzymes, including kinases and phosphatases. The compound has also been shown to modulate the activity of ion channels and transporters. The physiological effects of the compound include the inhibition of cell proliferation, induction of apoptosis, and regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate in lab experiments include its high specificity and potency. The compound can be used to study the molecular mechanisms of various diseases, and it can also be used as a tool for drug discovery. The limitations of using the compound in lab experiments include its potential toxicity and the need for specialized equipment for its synthesis and analysis.
Orientations Futures
There are several future directions for research on 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate. One direction is to study the compound's effects on specific target proteins in more detail. Another direction is to develop new synthetic methods for the compound that are more efficient and cost-effective. Additionally, the compound's potential as a therapeutic agent for various diseases could be explored further. Finally, the compound's potential toxicity and safety profile could be studied in more detail to facilitate its use in clinical applications.
In conclusion, this compound is a synthetic compound that has significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions have been extensively studied. The compound's high specificity and potency make it a valuable tool for studying the molecular mechanisms of various diseases and for drug discovery. Further research is needed to explore the compound's potential as a therapeutic agent and to develop more efficient and cost-effective synthetic methods.
Méthodes De Synthèse
The synthesis of 3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate involves the reaction of 3-(4-ethylphenoxy)-4-hydroxy-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate with a suitable oxidizing agent. The reaction is carried out in the presence of a catalyst and a solvent. The yield and purity of the product depend on the reaction conditions.
Applications De Recherche Scientifique
3-(4-ethylphenoxy)-4-oxo-4H-chromen-7-yl 3-(4-methylphenylsulfonamido)propanoate has been used in various scientific research applications. It has been used as a fluorescent probe for detecting protein-ligand interactions. The compound has also been used to study the molecular mechanisms of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 3-[(4-methylphenyl)sulfonylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-3-19-6-8-20(9-7-19)34-25-17-33-24-16-21(10-13-23(24)27(25)30)35-26(29)14-15-28-36(31,32)22-11-4-18(2)5-12-22/h4-13,16-17,28H,3,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVSATUEVKWGFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)CCNS(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)

![4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)



![3-[(4-Bromophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7546578.png)
![6-cyclopropyl-1,3-dimethyl-N-pentylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7546588.png)

![1,3-Dimethyl-6-[[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7546610.png)
![4-[4-[(2-Methoxy-5-methylphenyl)methyl]piperazin-1-yl]sulfonylmorpholine](/img/structure/B7546617.png)
![3-[1-(3-methylphenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7546622.png)